molecular formula C9H12ClF2NO B1432899 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride CAS No. 1864064-84-5

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride

Cat. No. B1432899
CAS RN: 1864064-84-5
M. Wt: 223.65 g/mol
InChI Key: HIMHQDBZGCGHIN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

Hexadentate Ligands for Group 13 Metal Ions

Research has been conducted on various N3O3 amine phenols, which include derivatives similar to 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride, for their application in metal ion binding. These compounds have been characterized using IR, FAB-MS, NMR, and other spectroscopic methods, indicating their potential in coordination chemistry and metal ion capture applications (Liu, Wong, Rettig, & Orvig, 1993).

Conformational Analyses in Crystal Structures

Conformational analyses of derivatives closely related to this compound, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ols, have been studied. X-ray diffraction analysis of these compounds offers insights into their structural behavior, which is essential for understanding their interactions in different environments (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Synthesis of Enantioenriched Amines

The compound has been studied in the context of synthesizing enantioenriched amines. This research is particularly relevant in the development of antimicrobial agents, where precise stereochemistry can significantly impact efficacy (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Vinyl Ether Type Polymeric Prodrugs

Research into vinyl ether type polymeric prodrugs has involved compounds structurally similar to this compound. These studies are crucial for developing new drug delivery systems, particularly for non-steroidal anti-inflammatory drugs (Babazadeh, 2008).

Corrosion Inhibition

Compounds related to this compound have been studied for their potential as corrosion inhibitors. These compounds can form protective layers on metal surfaces, significantly reducing corrosion, which has industrial implications (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

2-(3,5-difluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-7(10)2-8(11)4-9;/h2-4,6H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMHQDBZGCGHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.